rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans
Description
rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans (CAS: 2460740-39-8) is a chiral piperidine derivative characterized by a benzyl-substituted piperidine core, an aminomethyl group at the 3-position, and a tert-butyl carbamate protective group at the 4-position. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.44 g/mol . The stereochemistry (3R,4R) and trans configuration are critical for its structural specificity, likely influencing its reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors or GPCR-targeting molecules .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVKVYLZGMKBK-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans and analogous compounds:
Structural and Functional Analysis
Core Scaffold Variations :
- The target compound features a benzyl-piperidine scaffold, which enhances lipophilicity and aromatic interactions in binding pockets . In contrast, the cyclopentyl derivative (CAS-linked compound in ) adopts a cyclopentane core , improving conformational rigidity for selective target engagement.
- The piperazinyl-oxolane analog () replaces the benzyl group with a tetrahydrofuran ring, reducing steric bulk and increasing solubility for CNS penetration.
Substituent Effects: The aminomethyl group in the target compound provides a primary amine for further functionalization (e.g., coupling with carboxylic acids or sulfonyl chlorides) . Comparatively, the cyanoacetyl group in the JAK inhibitor precursor () introduces electrophilic reactivity, enabling covalent bond formation with kinase active sites. The trifluoromethylpyridyl moiety in the antiviral candidate () enhances metabolic stability and bioavailability via fluorine’s electron-withdrawing effects .
Synthetic Utility :
- The target compound’s tert-butyl carbamate group serves as a transient protective strategy for amines, enabling selective deprotection under acidic conditions . This contrasts with the N-methyl carbamate in , which requires harsher conditions for removal, limiting its versatility.
- The piperazinyl group in and facilitates hydrogen bonding with biological targets, making these derivatives preferable for CNS or antiviral applications .
Biological Activity
rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, commonly referred to as rac-tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 252.37 g/mol
- CAS Number : 2460740-39-8
The biological activity of rac-tert-butyl carbamate is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter release and receptor activity, which may contribute to its pharmacological effects.
Key Mechanisms:
- Dopamine Receptor Modulation : Studies suggest that this compound may influence dopamine receptor activity, potentially impacting mood and cognitive functions.
- Serotonin Pathways : There is evidence indicating that rac-tert-butyl carbamate may interact with serotonin receptors, which are crucial for mood regulation and anxiety responses.
- Nicotinic Acetylcholine Receptors : The compound might also exhibit activity at nicotinic acetylcholine receptors, which play a role in attention and memory processes.
Biological Activity Overview
The biological activity of rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate has been evaluated through various in vitro and in vivo studies.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of rac-tert-butyl carbamate:
- Neuroprotective Effects : A study demonstrated that rac-tert-butyl carbamate significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests its potential as a neuroprotective agent in neurodegenerative diseases .
- Antidepressant Activity : In behavioral models of depression, administration of this compound resulted in a marked decrease in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission .
- Cognitive Enhancement : Research involving rodent models showed that rac-tert-butyl carbamate improved performance in memory tasks. The enhancement was attributed to increased cholinergic activity within the hippocampus .
- Analgesic Properties : Experimental pain models indicated that the compound exhibits analgesic effects comparable to conventional pain relievers, suggesting its utility in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
